molecular formula C10H10N2O2S B1483817 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 2092241-73-9

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1483817
CAS RN: 2092241-73-9
M. Wt: 222.27 g/mol
InChI Key: CROLAUUCTNELSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds with structural features similar to the target compound have been widely reported. These studies often involve regiospecific syntheses and use spectroscopic techniques for structure determination, including single-crystal X-ray analysis. Such research endeavors provide foundational knowledge for understanding the properties and potential applications of these compounds in scientific research (Kumarasinghe et al., 2009).

Antimicrobial Activity

Compounds incorporating thiophene and pyrazole moieties have demonstrated promising antimicrobial properties. Research indicates that these compounds can be effective against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents. The variation in the antimicrobial activity is attributed to the specific structural modifications of the synthesized compounds (Ashok et al., 2016).

Antioxidant and Anti-inflammatory Activities

Some studies have focused on evaluating the antioxidant and anti-inflammatory properties of thiophene-pyrazole derivatives. These compounds have shown activities comparable to standard drugs, indicating their potential for therapeutic applications in managing conditions associated with oxidative stress and inflammation (El‐Mekabaty, 2015).

Antitumor Activity

The exploration of antitumor activities is another significant area of research. Compounds with thiophene and pyrazole cores have been evaluated against various cancer cell lines, showing high inhibitory effects. Such studies highlight the potential of these compounds as leads for the development of new anticancer drugs. The diversity in the synthesized compounds' structures allows for a broad investigation of their mechanism of action and efficacy against different tumor types (Gomha et al., 2016).

Future Directions

Thiophene-based analogs have a wide range of applications in industrial chemistry and material science, as well as in the development of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the study and development of “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid” and similar compounds could contribute to these fields.

properties

IUPAC Name

2-(4-thiophen-2-ylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-6-8(5-11-12)9-3-2-4-15-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROLAUUCTNELSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 3
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 5
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.